molecular formula C12H17N3O B1479312 6-((2-(Cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3-ol CAS No. 1997637-31-6

6-((2-(Cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3-ol

Cat. No. B1479312
CAS RN: 1997637-31-6
M. Wt: 219.28 g/mol
InChI Key: AKTDXMWAQRBDDY-UHFFFAOYSA-N
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Description

6-((2-(Cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3-ol, also known as 6-CEAP, is a synthetic pyridazinone derivative that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 6-CEAP is a versatile compound that has been used in a variety of scientific studies and experiments, due to its unique chemical structure and its ability to interact with different biological systems.

Scientific Research Applications

Antimitotic Agents

Research has explored the cytotoxicity and inhibition of mitosis in cultured lymphoid leukemia L1210 cells by modifications at the 2 and 3 positions of the pyrazine ring of pyridazinone derivatives. These modifications significantly affect the compounds' cytotoxicity, with some showing potent in vitro and in vivo activity at nanomolar concentrations (Temple et al., 1991).

Antinociceptive and Anti-inflammatory Agents

Pyridazine derivatives, such as arylpiperazinylalkyl pyridazinones, have been shown to display significant antinociceptive effects to thermal and chemical stimuli. Extended research on one such compound, ET1, has demonstrated its potent analgesic and anti-inflammatory effects in various animal models, suggesting its potential for clinical applications in inflammatory-based diseases (Μaione et al., 2020).

Synthesis of Pharmacologically Active Molecules

Efforts to synthesize pyridazine derivatives have led to various methodologies, including concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, which are pharmacologically active. Such compounds are synthesized through cycloaddition and condensation reactions, showcasing the versatility of pyridazine derivatives in medicinal chemistry (Johnston et al., 2008).

Novel Synthetic Pathways

Research has also focused on novel synthetic pathways for creating pyridazine derivatives, such as the regiospecific synthesis of novel 6-amino-5-hydroxypyridazin-3(2H)-ones. These compounds, containing an ethoxycarbonyl moiety at the 4-position, have been synthesized through condensation and cyclization reactions, illustrating the chemical diversity achievable with pyridazine scaffolds (Dragovich et al., 2008).

Biochemical Analysis

Biochemical Properties

6-((2-(Cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for modulating the activity of these enzymes, thereby influencing cellular redox balance .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For example, it can modulate the NF-κB signaling pathway, leading to altered gene expression and cytokine production. Additionally, it impacts cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit the activity of certain kinases, leading to downstream effects on cell signaling and gene expression. Furthermore, it can induce changes in the expression of genes involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exert protective effects against oxidative stress, while at high doses, it can induce toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This compound can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and oxidative stress responses .

properties

IUPAC Name

3-[2-(cyclohexen-1-yl)ethylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12-7-6-11(14-15-12)13-9-8-10-4-2-1-3-5-10/h4,6-7H,1-3,5,8-9H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTDXMWAQRBDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-((2-(Cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3-ol
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6-((2-(Cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3-ol
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6-((2-(Cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3-ol
Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.